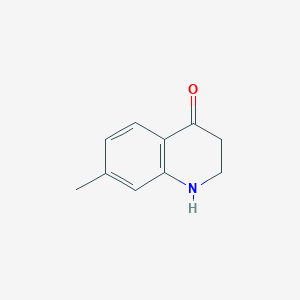

7-Methyl-2,3-dihydroquinolin-4(1H)-one

CAS No.: 36053-96-0

Cat. No.: VC4032004

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36053-96-0 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | 7-methyl-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 |

| Standard InChI Key | VQWWRJNHWRYMLD-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=O)CCN2 |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CCN2 |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. Key structural attributes include:

-

Methyl group at the 7-position of the benzene ring.

-

Ketone functionality at the 4-position of the pyridone ring.

-

Partially saturated 2,3-positions, reducing aromaticity and enhancing reactivity .

The IUPAC name, 7-methyl-2,3-dihydro-1H-quinolin-4-one, reflects this arrangement.

Physicochemical Data

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 161.20 g/mol | |

| Density | 1.15 g/cm³ | |

| Boiling Point | 286.4°C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.25 | |

| Solubility in DMSO | ≥10 mM |

The moderate lipophilicity (LogP = 2.25) suggests balanced permeability, making it suitable for drug design .

Synthetic Methodologies

Alkylation of Precursors

A common route involves N-alkylation of 2,3-dihydroquinolin-4(1H)-one derivatives. For example:

-

Methylation using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C .

-

Reaction yields up to 68%, with purification via silica gel chromatography .

Cyclocondensation Strategies

Alternative methods employ cyclocondensation of 2-alkynylanilines with ketones. This approach, detailed in , utilizes gold or acid catalysis to form the dihydroquinoline core. Key steps include:

-

Nucleophilic attack by the amine on a ketone carbonyl.

-

Ring closure facilitated by transition-metal catalysts.

Biological Activities and Applications

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast) | <1.0 | ABCB1 transporter inhibition | |

| HL-60 (Leukemia) | 0.5 | Apoptosis induction |

In MCF-7 cells, the compound’s analogs suppress the ABCB1 transporter, reversing multidrug resistance . Selectivity indices (SI >5) against normal cells (e.g., HUVEC) highlight therapeutic promise.

Platelet Aggregation Inhibition

7-Nitro analogs (e.g., 7-nitro-3,4-dihydroquinolin-2(1H)-one) show ≥80% inhibition of ADP-induced platelet aggregation at 10 µM . The nitro group’s electron-withdrawing effects optimize binding to P2Y₁₂ receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume